5-Bromo-6-fluoro-1H-indazole
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental components of a vast number of natural products and synthetic drugs. eurekaselect.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs incorporate these ring systems. eurekaselect.com The presence of nitrogen atoms within a cyclic framework imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets like proteins and nucleic acids. google.com This capacity for interaction underpins their broad utility in medicinal chemistry.
Overview of Indazole Derivatives as Pharmacologically Important Scaffolds
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a pharmacologically significant scaffold. pnrjournal.com Although rare in nature, synthetic indazole derivatives have garnered considerable attention due to their wide spectrum of biological activities. pnrjournal.com The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of a molecule's properties to enhance its therapeutic efficacy and selectivity. researchgate.net
Therapeutic Versatility of Indazole Frameworks
Indazole derivatives have demonstrated remarkable therapeutic versatility, exhibiting a broad range of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. eurekaselect.comresearchgate.net The adaptability of the indazole framework has led to the development of drugs targeting a diverse array of biological pathways. For instance, indazole-based compounds have been successfully developed as kinase inhibitors for cancer therapy and as agents for treating neurodegenerative diseases. smolecule.com
Historical Context of Indazole Synthesis and Research
The synthesis of indazoles dates back to the work of Jacobson and Huber in 1908, who prepared indazole through the cyclization of N-nitroso-o-toluidines. google.com This method, known as the Jacobson-Huber reaction, laid the foundation for subsequent research into indazole chemistry. orgsyn.org Over the years, numerous synthetic strategies have been developed to access the indazole core and its derivatives. pnrjournal.com These advancements include catalyst-based approaches, such as the use of transition metals and acid-base catalysis, which have significantly improved the efficiency and selectivity of indazole synthesis. ingentaconnect.combenthamdirect.com Recent research has also focused on developing more environmentally friendly and sustainable methods for preparing these important heterocyclic compounds. eurekaselect.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676896 | |
| Record name | 5-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105391-70-6 | |
| Record name | 5-Bromo-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 6 Fluoro 1h Indazole and Its Derivatives
Classical and Conventional Synthetic Approaches to Indazoles
The foundational methods for constructing the indazole ring system have long relied on cyclization and condensation reactions. These approaches are characterized by their use of readily available starting materials and straightforward reaction pathways.
Cyclization Reactions
Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the bicyclic indazole structure from a single precursor molecule. A common strategy involves the intramolecular formation of the N-N bond of the pyrazole (B372694) ring fused to the benzene (B151609) core.
One established method is the reductive cyclization of o-nitro-substituted benzylidene derivatives. For instance, the reductive cyclization of o-nitrobenzylidene amines, promoted by reagents like triphenylphosphine (B44618) (Ph₃P) in the presence of a catalyst such as molybdenum(VI) dichloride dioxide(dmf)₂, can yield 2-aryl-2H-indazoles under microwave conditions. organic-chemistry.org Another classical approach starts from o-toluidine (B26562) derivatives, which undergo diazotization followed by an intramolecular ring closure involving the methyl group to form the 1H-indazole ring. chemicalbook.com
Arylhydrazones derived from o-halo aromatic carbonyl compounds are also key intermediates. researchgate.net These precursors can undergo intramolecular cyclization to form the indazole system. An electrochemical approach has been developed for the radical Csp²–H/N–H cyclization of arylhydrazones to afford 1H-indazoles, presenting an alternative to traditional chemical oxidant-based methods. rsc.org Furthermore, 1,3-dipolar cycloaddition reactions, such as those between in situ generated diazo compounds and arynes, provide a direct route to substituted indazoles. organic-chemistry.org
Condensation Reactions
Condensation reactions, which involve the joining of two or more molecules with the loss of a small molecule like water, are fundamental to indazole synthesis. These reactions typically build the pyrazole ring onto a pre-existing benzene derivative.
A prevalent method is the reaction of an o-halobenzaldehyde or ketone with hydrazine (B178648). chemicalbook.com This condensation forms a hydrazone intermediate which then undergoes intramolecular cyclization to yield the 1H-indazole. chemicalbook.com Similarly, substituted 2-hydroxybenzaldehydes or acetophenones can be condensed with hydrazine hydrate (B1144303) or phenylhydrazine (B124118). bibliomed.org The use of a catalyst, such as silica-supported polyphosphoric acid (PPA-SiO₂), can improve reaction yields significantly. bibliomed.org Microwave-assisted condensation of phenylhydrazine derivatives with substituted salicylaldehydes also provides an efficient route to indazoles. heteroletters.org
The versatility of condensation reactions is further demonstrated in the synthesis of more complex derivatives. For example, 3-amino-1H-indazole, which can be prepared from the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate, serves as a building block. chemicalbook.comrsc.org It can undergo condensation with various carbonyl compounds to create fused heterocyclic systems like pyrimido[1,2-b]indazoles. rsc.org
| Table 1: Classical Condensation Reactions for Indazole Synthesis | |
| Reactants | Reaction Type |
| o-Halobenzaldehyde/ketone + Hydrazine | Condensation-cyclization |
| 2-Hydroxybenzaldehyde/acetophenone + Hydrazine | Catalytic condensation |
| Phenylhydrazine + Salicylaldehyde | Microwave-assisted condensation |
| 3-Amino-1H-indazole + Carbonyl compound | Condensation for derivative synthesis |
Modern and Novel Synthetic Strategies for Indazole Diversification
Contemporary organic synthesis has introduced a variety of sophisticated methods for creating and modifying the indazole scaffold, with metal-catalyzed reactions being at the forefront. These strategies offer greater efficiency, selectivity, and functional group tolerance.
Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized the synthesis of N-heterocycles, including indazoles. Catalysts based on palladium, copper, and rhodium are frequently employed to facilitate bond formations that are challenging to achieve through classical methods. bibliomed.orgmdpi.com These reactions include cross-coupling, amination, and C-H activation/functionalization processes. mdpi.comnih.gov For example, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives can produce 3-aminoindazoles through a cascade process. organic-chemistry.org Rhodium(III)-catalyzed C–H activation and annulation of azobenzenes with various partners like aldehydes or sulfoxonium ylides have also emerged as powerful tools for constructing N-aryl-2H-indazoles. mdpi.comacs.org
Palladium-Catalyzed Cyanation of Brominated Indazole Precursors
For the specific diversification of 5-Bromo-6-fluoro-1H-indazole, palladium-catalyzed cyanation is a key transformation. This reaction replaces the bromine atom with a nitrile (cyano) group, a versatile functional group that can be further converted into amines, carboxylic acids, or amides. The cyanation of aryl halides using palladium catalysts is a well-established but often challenging reaction due to catalyst poisoning by cyanide ions. organic-chemistry.orgnih.gov
Modern protocols have overcome many of these challenges. A practical method for the cyanation of aryl bromides uses a heterogeneous Pd/C catalyst. organic-chemistry.org The reaction conditions often involve a phosphine (B1218219) ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), and a cyanide source like zinc cyanide (Zn(CN)₂). organic-chemistry.org The addition of zinc formate (B1220265) dihydrate has been shown to reactivate the palladium catalyst, leading to efficient conversions. organic-chemistry.org Another general system employs a palladacycle precatalyst with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source, which is effective for a wide range of (hetero)aryl chlorides and bromides. nih.gov These methods provide a direct pathway to synthesize 5-cyano-6-fluoro-1H-indazole from its brominated precursor.
| Table 2: Key Components in Palladium-Catalyzed Cyanation of Aryl Bromides | |
| Component | Example/Role |
| Palladium Source | Pd/C, Pd(OAc)₂, Palladacycle precatalysts |
| Ligand | dppf, other phosphine ligands |
| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆], KCN |
| Solvent | DMAC, Dioxane/Water |
| Additive | Zinc formate dihydrate (catalyst reactivator) |
Palladium-Catalyzed Intramolecular C-N Bond Formation
Palladium-catalyzed intramolecular C-N bond formation represents a powerful and direct strategy for constructing the indazole ring itself. rsc.org This approach, often referred to as intramolecular Buchwald-Hartwig amination, typically involves the cyclization of a pre-functionalized aromatic precursor.
One such method utilizes 2-halobenzophenone tosylhydrazones as substrates. nih.gov In the presence of a palladium catalyst and a suitable base, these compounds undergo intramolecular cyclization to form 3-substituted indazoles under mild conditions. nih.gov This methodology is notable for its tolerance of various acid- or base-sensitive functional groups. nih.gov
Another advanced strategy involves palladium-catalyzed C-H activation followed by intramolecular amination. nih.govjst.go.jp For instance, benzophenone (B1666685) tosylhydrazones can be cyclized through a process that activates a C-H bond on the benzene ring, which then forms a bond with the nitrogen of the hydrazone. nih.govjst.go.jp This avoids the need for a pre-installed halogen atom. A related approach is the cyclization of N-aryl-N-(o-bromobenzyl)hydrazines, which, in the presence of a palladium catalyst like Pd(OAc)₂ with a dppf ligand, yields 2-aryl-2H-indazoles via N(1)-C(7a) bond formation. organic-chemistry.org This method has proven effective for a broad range of substrates with both electron-donating and electron-withdrawing groups. organic-chemistry.org
Rhodium(III)-Catalyzed Reactions
Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of indazole derivatives, primarily through C-H bond activation and functionalization. acs.orgpkusz.edu.cn These methods offer an efficient and highly functional group-compatible route to substituted indazoles. nih.govnih.gov
One prominent approach involves the Rh(III)-catalyzed reaction of azobenzenes with aldehydes in a formal [4+1] annulation. acs.orgnih.gov The reaction is initiated by the ortho C-H bond activation of the azobenzene (B91143), directed by the azo group, followed by addition to the aldehyde. pkusz.edu.cn Subsequent cyclization and aromatization yield N-aryl-2H-indazoles. acs.orgnih.gov The versatility of this method is demonstrated by its tolerance for a wide range of aldehydes and substituted azobenzenes. acs.orgacs.org For instance, both electron-rich and neutral substituents on the azobenzene result in good yields, while electron-deficient groups can decrease the yield. acs.org A key advantage of this strategy is the potential to use a removable aryl group on the nitrogen, allowing for the synthesis of N-unsubstituted indazoles after an oxidative cleavage step. acs.orgpkusz.edu.cn
Another Rh(III)-catalyzed method involves the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes. mdpi.com This reaction, co-catalyzed by Cu(II), proceeds at 80°C to afford 1H-indazoles. mdpi.com Rhodium catalysis has also been utilized in the reaction of ketoxime ethers with 4-toluenesulfonamide to produce indazole derivatives through intermolecular C-H amination and N-N bond formation. mdpi.com Furthermore, the reaction of azoxy compounds with diazoesters under rhodium catalysis provides a regio- and chemoselective [4+1] annulation to form 2H-indazole derivatives. mdpi.com
The synthesis of indazole N-oxides can be achieved through a Rh(III)-catalyzed C-H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides. rsc.org This method is atom-economical and proceeds with the nitroso group acting as a traceless directing group. rsc.org
Table 1: Examples of Rhodium(III)-Catalyzed Indazole Synthesis
| Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|
| Azobenzenes and Aldehydes | [RhCp*Cl₂]₂, AgSbF₆ | N-Aryl-2H-indazoles | acs.orgnih.gov |
| Ethyl Benzimidates and Nitrosobenzenes | [RhCp*Cl₂]₂, Cu(OAc)₂ | 1H-Indazoles | mdpi.com |
| Ketoxime Ethers and 4-Toluenesulfonamide | [RhCp*Cl₂]₂, AgSbF₆, PhI(OAc)₂ | Indazole Derivatives | mdpi.com |
| N-Nitrosoanilines and Sulfoxonium Ylides | Rh(III) catalyst | Indazole N-oxides | rsc.org |
Green Chemistry Approaches in Indazole Synthesis
In recent years, the development of environmentally friendly synthetic methods has gained significant traction. rsc.org For indazole synthesis, green chemistry approaches focus on using sustainable solvents, reducing waste, and employing milder reaction conditions. benthamdirect.comresearchgate.net
One such approach is the use of water as a solvent for the fluorination of 2H-indazoles. organic-chemistry.org This metal-free method utilizes N-fluorobenzenesulfonimide (NFSI) to achieve regioselective C-3 fluorination under ambient air, offering a direct route to fluorinated indazoles with high functional group tolerance. organic-chemistry.org The reaction is believed to proceed through a radical pathway. organic-chemistry.org
Another green strategy involves the use of copper oxide nanoparticles supported on activated carbon (CuO@C) as a heterogeneous catalyst. acs.org This catalyst facilitates the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in PEG-400, a green solvent. acs.org The catalyst can be recycled, adding to the sustainability of the process. acs.org
Electrochemical methods also represent a green approach to indazole synthesis. An electrochemical radical Csp²–H/N–H cyclization of arylhydrazones has been developed to produce 1H-indazoles. rsc.org This method is operationally simple and uses inexpensive electrodes, avoiding the need for metal catalysts or chemical oxidants. rsc.org
Visible-light-driven synthesis is another emerging green methodology. A photo-organic synthesis of indazoles from o-carbonyl azobenzene has been developed that is metal- and hydrogen-source-free. rsc.org This direct deoxygenative cyclization proceeds under visible light and offers a neat, fast, and efficient route to indazoles. rsc.org
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.net These reactions are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. nih.gov
The Ugi-azide reaction is a significant MCR for the synthesis of tetrazole-containing compounds, and by extension, can be applied to create complex indazole derivatives. researchgate.net This four-component reaction involves an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) to produce 1,5-disubstituted tetrazoles. researchgate.net While not directly forming the indazole ring, this reaction can be integrated into a synthetic sequence to append tetrazole moieties to an indazole scaffold. researchgate.nethal.science
The Passerini three-component reaction, involving an isocyanide, a carbonyl compound, and a carboxylic acid, is another important isocyanide-based MCR that can be used to synthesize α-acyloxy carboxamides. nih.gov Similar to the Ugi reaction, it provides a pathway to functionalized molecules that could be further elaborated into indazole-containing structures. nih.govsemanticscholar.org
A notable multicomponent approach for the direct synthesis of pyrimido[1,2-b]indazole derivatives involves the visible-light-driven cyclization of bromodifluoroacetic acid derivatives, enaminones, and 3-aminoindazoles. acs.org This method is significant as it represents the first use of bromodifluoroacetic acid derivatives as a C1-synthon in a photoinduced multicomponent reaction. acs.org
Table 2: Key Multicomponent Reactions in Heterocyclic Synthesis
| Reaction Name | Components | Product Type | Reference |
|---|---|---|---|
| Ugi-Azide Reaction | Aldehyde/Ketone, Amine, Isocyanide, Azide | 1,5-Disubstituted Tetrazoles | researchgate.net |
| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides | nih.gov |
| Visible-Light-Driven Cyclization | Bromodifluoroacetic Acid Derivative, Enaminone, 3-Aminoindazole | Pyrimido[1,2-b]indazole Derivatives | acs.org |
Cycloaddition Chemistry
Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, including indazoles. These reactions involve the formation of a cyclic molecule from two or more unsaturated molecules.
The [3+2] cycloaddition of arynes with diazo compounds is a particularly powerful and direct method for constructing the indazole ring system. organic-chemistry.orgucc.ieucc.ie This approach typically involves the in-situ generation of a highly reactive aryne intermediate, which then reacts with a diazo compound. ucc.ie
A common method for generating arynes is the treatment of o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org The aryne then undergoes a [3+2] cycloaddition with a variety of diazo compounds. researchgate.net When simple diazomethane (B1218177) derivatives are used, the reaction can yield N-unsubstituted or N-arylated indazoles, depending on the stoichiometry. organic-chemistry.org If diazo compounds containing dicarbonyl groups are employed, a subsequent acyl migration often occurs, leading to the selective formation of 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.orgresearchgate.net
This methodology has been expanded to include a range of α-diazocarbonyl compounds, such as α-diazoketones, α-diazo-β-ketoesters, and α-diazophosphonates, providing access to a wide variety of substituted indazoles. ucc.ie The reaction of arynes with N-tosylhydrazones, which generate diazo compounds in situ, also affords 3-substituted indazoles in good yields. organic-chemistry.orgacs.org
The reaction of arynes with sydnones, which are stable cyclic 1,3-dipoles, also proceeds via a [3+2] dipolar cycloaddition followed by decarboxylation to efficiently produce 2H-indazoles under mild conditions. nih.govresearchgate.net This method is highly selective and provides excellent yields. nih.gov
Table 3: [3+2] Cycloaddition for Indazole Synthesis
| Aryne Precursor | Diazo Source | Product Type | Reference |
|---|---|---|---|
| o-(trimethylsilyl)aryl triflate | Diazo compounds | Substituted 1H-indazoles | organic-chemistry.orgresearchgate.net |
| o-(trimethylsilyl)aryl triflate | Dicarbonyl-containing diazo compounds | 1-Acyl or 1-alkoxycarbonyl indazoles | organic-chemistry.org |
| o-(trimethylsilyl)aryl triflate | N-tosylhydrazones | 3-Substituted 1H-indazoles | organic-chemistry.orgacs.org |
| o-(trimethylsilyl)aryl triflate | Sydnones | 2H-Indazoles | nih.govresearchgate.net |
| o-(trimethylsilyl)aryl triflate | 3-Diazoindolin-2-ones | Spiro[indazole-3,3′-indolin]-2′-ones | acs.org |
Rearrangement Reactions
Rearrangement reactions play a crucial role in the synthesis of certain indazole derivatives. The Davis-Beirut reaction is a notable example, providing a robust method for the synthesis of 2H-indazoles from o-nitrobenzylamines under redox-neutral conditions. aub.edu.lbnih.gov The reaction proceeds through a highly reactive nitroso imine intermediate which undergoes an N-N bond-forming heterocyclization. aub.edu.lb This reaction can be catalyzed by either acid or base. nih.gov The versatility of the Davis-Beirut reaction allows for the synthesis of a diverse range of 2H-indazoles and their derivatives, including indazolones and fused indazoles. aub.edu.lbwikipedia.org
The Bamberger rearrangement, while classically known for the conversion of phenylhydroxylamines to aminophenols, has been implicated in the formation of a 2-(trifluoromethyl)imidazole from imidazole (B134444) in a rare Addition-Electrophilic-Ring-Opening-Ring-Closure (AERORC) pathway, highlighting the potential for rearrangement reactions in the synthesis of complex heterocycles. researchgate.net
In the context of [3+2] cycloadditions of arynes and diazo compounds, the initially formed 3H-indazole adduct can undergo rearrangement to the more stable 1H-indazole. orgsyn.org This rearrangement is believed to occur via a 1,3-hydrogen shift or a series of two 1,5-hydrogen shifts. orgsyn.org
Halogenation and Fluorination Strategies
The introduction of halogen atoms, particularly fluorine, into the indazole scaffold is of great interest as it can significantly modulate the biological and physicochemical properties of the molecule. organic-chemistry.org
Direct fluorination of the indazole ring system is a key strategy. A metal-free method for the regioselective C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) in water has been developed. organic-chemistry.org This approach is environmentally friendly and provides direct access to fluorinated indazoles with broad functional group tolerance. organic-chemistry.org
For the synthesis of specifically substituted indazoles like this compound, multi-step synthetic sequences are often employed. A patented method for the synthesis of 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline (B146951) and proceeds through bromination, ring-closure, and deprotection steps. google.com Another approach to halogenated indazoles involves the reaction of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. researchgate.net For example, the cyclization of 5-bromo-2-fluorobenzaldehyde (B134332) with hydrazine can produce the corresponding bromo-indazole, although yields may be reduced compared to other substituted analogs. researchgate.net
Bromination of an existing indazole core is also a common strategy. For instance, 6-bromo-5-methoxy-1H-indazole can be prepared by treating 5-methoxy-1H-indazole with N-bromosuccinimide (NBS). The bromine at position 6 can then serve as a handle for further functionalization through cross-coupling reactions. Similarly, starting from 7-methylindazole, bromination with NBS followed by fluorination can be used to produce compounds like 4-bromo-6-fluoro-7-methyl-1H-indazole. smolecule.com
The synthesis of fluorinated pyrimido[1,2-b]indazole derivatives has been achieved through the cyclocondensation of 3-aminoindazoles with ethyl 4,4,4-trifluoroacetoacetate, followed by chlorination and subsequent functionalization via Suzuki-Miyaura cross-coupling or SNAr reactions. mdpi.com
Strategies for Introducing Specific Substituents, e.g., Cyano Group
The introduction of a cyano group onto the this compound core is a critical transformation, as the cyano moiety can serve as a precursor to various other functional groups or as a key pharmacophore in its own right. The primary strategy for this conversion is through transition metal-catalyzed cyanation of the aryl bromide at the C-5 position.
Palladium-catalyzed cyanation reactions are a well-established and versatile method for the synthesis of aryl nitriles from aryl halides. nih.gov This approach is applicable to a wide range of substrates, including heteroaryl halides such as this compound. The choice of catalyst, ligand, cyanide source, and reaction conditions is crucial for achieving high yields and selectivity.
Common cyanide sources for these reactions include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). Each of these reagents has its own advantages and disadvantages concerning reactivity, toxicity, and handling. For instance, while KCN is highly reactive, it is also acutely toxic. In contrast, K₄[Fe(CN)₆] is a less toxic and more environmentally benign alternative. nih.gov
The selection of the palladium catalyst and the accompanying ligand is also critical. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) chloride (PdCl₂), can be employed. The ligands play a crucial role in stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination steps in the catalytic cycle, and preventing catalyst deactivation. Common ligands for cyanation reactions include phosphine-based ligands like triphenylphosphine (PPh₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene).
The reaction is typically carried out in a high-boiling point aprotic solvent such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential for maximizing the yield of the desired 5-cyano-6-fluoro-1H-indazole.
Below is an interactive data table summarizing typical conditions for palladium-catalyzed cyanation of aryl bromides, which are applicable to this compound.
| Catalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppf | Zn(CN)₂ | DMAc | 120 |
| Pd₂ (dba)₃ | XPhos | K₄[Fe(CN)₆] | t-BuOH/H₂O | 100 |
| PdCl₂(PPh₃)₂ | - | KCN | DMF | 140 |
This table represents typical conditions and specific optimization would be required for the cyanation of this compound.
Optimization of Reaction Conditions and Selectivity
The optimization of reaction conditions is paramount in the synthesis of this compound and its derivatives to ensure high yields, purity, and regioselectivity. Key aspects of optimization include the choice of reagents, solvents, temperature, and reaction time.
In the synthesis of substituted indazoles, regioselectivity is a significant challenge, particularly during cyclization and substitution reactions. For instance, in the synthesis of related 3-aminoindazoles, the choice of brominating agent and reaction conditions can significantly impact the outcome. The use of N-bromosuccinimide (NBS) over bromine (Br₂) can prevent the hydration of nitrile groups and reduce the formation of over-brominated byproducts. mdpi.com The concentration of acid, such as sulfuric acid, and the reaction temperature are also critical parameters that need to be fine-tuned to achieve the desired regioselectivity and yield. mdpi.com
A patented process for the synthesis of the isomeric 5-bromo-4-fluoro-1H-indazole highlights the importance of optimizing the cyclization step. google.com The process involves a three-step sequence of bromination, ring closure, and deprotection. The optimization of the ring closure reaction, which is a key step in forming the indazole ring, involves a detailed study of solvents, temperature, and the molar ratio of reagents to maximize the yield and purity of the product. google.com
The following interactive data table illustrates the optimization of a key deprotection step in the synthesis of 5-bromo-4-fluoro-1H-indazole, a close structural analog of the target compound. The principles of this optimization are transferable. google.com
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | Methanol/Water | Room Temp | 12 | 77.0 |
| K₂CO₃ | Methanol/Water | Room Temp | 12 | 79.6 |
| KHCO₃ | Methanol/Water | Room Temp | 12 | 81.0 |
This data demonstrates how the choice of a milder base like potassium bicarbonate can lead to an improved yield in the final deprotection step.
Scale-Up Considerations for Pharmaceutical Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound for pharmaceutical applications presents a unique set of challenges. These include ensuring process safety, cost-effectiveness, scalability of reagents and equipment, and consistent product quality.
A key consideration is the selection of a synthetic route that is amenable to large-scale production. For example, a patented method for synthesizing 5-bromo-4-fluoro-1H-indazole is described as having mild reaction conditions, a short synthetic path, and high product yield, making it suitable for large-scale industrial production. google.com The process, which starts from 3-fluoro-2-methylaniline, has been successfully scaled up to produce kilogram quantities of the final product. google.com
Safety is a primary concern in scale-up. Reactions that are manageable on a small scale can become highly exothermic and difficult to control in large reactors. Therefore, a thorough thermal hazard assessment is crucial. The choice of less hazardous reagents and solvents is also important. For instance, replacing highly toxic cyanide sources with alternatives like K₄[Fe(CN)₆] can improve the safety profile of the process. nih.gov
Process optimization is also critical for cost-effectiveness. This includes maximizing the yield of each step, minimizing the number of synthetic steps, and using readily available and inexpensive starting materials. The ability to perform multiple reaction steps in a single pot without isolating intermediates can also significantly improve efficiency and reduce costs.
Purification of the final product on a large scale can be challenging. The development of a robust crystallization process to obtain the desired polymorph with high purity is often preferred over chromatographic purification, which can be expensive and time-consuming at an industrial scale.
Synthetic Routes Leading to this compound as an Intermediate
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly in the field of oncology. chemimpex.commdpi.com Its utility stems from the presence of multiple reaction sites that allow for further functionalization. The bromine atom at the C-5 position is particularly useful for undergoing cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce new carbon-carbon and carbon-nitrogen bonds. nih.gov
This intermediate is a key building block for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. nih.gov For example, the indazole core is a central feature of the PARP inhibitor Niraparib. nih.gov While specific synthetic routes for marketed drugs starting from this compound are often proprietary, the general strategy involves the use of this intermediate to construct more complex heterocyclic systems.
A general synthetic scheme illustrating the use of this compound as an intermediate is the synthesis of indazole carboxamides. In this type of synthesis, the bromine atom can be replaced by a boronic acid or ester via a Miyaura borylation. The resulting boronic acid derivative can then undergo a Suzuki coupling with a suitable aryl or heteroaryl halide. The N-1 position of the indazole ring can be alkylated or arylated, and the resulting compound can be further functionalized to yield the final target molecule.
For instance, in the synthesis of 1H-indazole-3-amine derivatives, a related compound, 5-bromo-1H-indazol-3-amine, is used as a starting material for Suzuki coupling reactions with various substituted boronic acid esters to generate a library of potential anti-cancer agents. nih.gov This highlights the importance of brominated indazoles as versatile intermediates in drug discovery.
Biological Activity and Pharmacological Potential of 5 Bromo 6 Fluoro 1h Indazole Derivatives
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant inhibitory effects on cancer cells. For example, studies on 5-Bromo-6-fluoro-2-methyl-2H-indazole have demonstrated potent antiproliferative activity against specific cancer cell lines, underscoring the therapeutic potential of this chemical class.
Mechanism of Action in Various Cancer Cell Lines
The anticancer effects of 5-Bromo-6-fluoro-1H-indazole derivatives are often attributed to their ability to modulate key cellular processes involved in cancer progression. A primary mechanism is the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle, which halts the proliferation of cancer cells. nih.gov
Studies on related indazole compounds have shown they can trigger apoptosis in a concentration-dependent manner. nih.govresearchgate.net For instance, one investigation found that a specific 1H-indazole-3-amine derivative, compound 6o, induced apoptosis in chronic myeloid leukemia (K562) cells, possibly through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.govresearchgate.net The mechanism of action for this compound derivatives often involves interaction with and inhibition of specific enzymes, particularly protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival.
Indazole Derivatives as Kinase Inhibitors
A significant body of research has focused on indazole derivatives as inhibitors of protein kinases, a major class of enzymes that are frequently dysregulated in cancer. The indazole structure can act as a bioisosteric replacement for the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their activity. This inhibition disrupts the signaling pathways that drive tumor growth and survival. The specific substitutions on the indazole ring, such as the 5-bromo and 6-fluoro groups, play a critical role in determining the potency and selectivity of kinase inhibition.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. tandfonline.comtandfonline.com Indazole derivatives have been developed as potent inhibitors of FGFRs. tandfonline.commdpi.com Specifically, derivatives of this compound have shown notable activity against these kinases. Research on 5-Bromo-6-fluoro-2-methyl-2H-indazole demonstrated effective enzymatic inhibition of both FGFR1 and FGFR2. These findings highlight the potential of the 5-bromo-6-fluoro-indazole scaffold for developing targeted cancer therapies aimed at FGFR-driven malignancies.
| Target/Cell Line | Activity Type | IC50 (nM) |
|---|---|---|
| FGFR1 | Enzymatic inhibition | <4.1 |
| FGFR2 | Enzymatic inhibition | 2.0 ± 0.8 |
| KG1 (Acute Myelogenous Leukemia) | Antiproliferative activity | 25.3 ± 4.6 |
| SNU16 (Stomach Carcinoma) | Antiproliferative activity | 77.4 ± 6.2 |
Cyclin-Dependent Kinase 2 (CDK2), complexed with its cyclin partners, plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase. nih.gov Inhibition of CDK2 is a validated strategy for cancer therapy. google.com Indazole derivatives have been identified as effective inhibitors of CDK2. For example, research into bromo-chloro indazoles revealed their ability to inhibit CDK2, with one analog showing an IC₅₀ value of 0.8 μM. This inhibition is achieved through hydrogen bonding with the hinge region of the kinase. Furthermore, a high-throughput screen identified a tetrahydroindazole (B12648868) derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as an inhibitor of the CDK2/cyclin A complex, leading to the synthesis of more potent analogs. nih.gov
| Compound Type | Target | IC50 | Reference |
|---|---|---|---|
| Bromo-chloro indazole | CDK2 | 0.8 µM |
The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that is a key target in cancer therapy due to its role in promoting cell proliferation and survival. nih.govmdpi.com Indazole-based compounds have been designed as EGFR inhibitors. nih.gov Comparative studies have indicated that the position of the bromine atom on the indazole ring significantly influences biological activity; 5-bromo derivatives demonstrated a tenfold higher inhibition of EGFR compared to their 3-bromo counterparts. This suggests that the 5-bromo substitution, as found in this compound, is advantageous for targeting EGFR. Further research has led to the development of 1H-indazole analogs that are potent inhibitors of mutant forms of EGFR, such as the L858R/T790M double mutant, which is associated with resistance to some EGFR-targeted therapies. nih.govmdpi.com
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in tumor cell proliferation, invasion, and metastasis. google.com Consequently, c-Met is an attractive target for anticancer drug development. The fluorinated indazole scaffold is a key component in the synthesis of c-Met inhibitors. For instance, 5,6-difluoro-1H-indazole serves as a building block for creating kinase inhibitors that target c-Met. Structure-based drug design has led to the discovery of novel ATP-competitive type-III c-Met inhibitors based on a pyrimidine-2,4-dione core with an indazole substitution, demonstrating that this scaffold is crucial for achieving high binding affinity and cellular activity. acs.org
Heat Shock Protein 90 (HSP90)
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of a wide range of client proteins, many of which are oncoproteins involved in signal transduction pathways that drive tumor growth. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.
Indazole derivatives have been identified as inhibitors of HSP90. X-ray crystallography studies have revealed the binding modes of several indazole-based compounds to the N-terminal domain of HSP90. mdpi.comtandfonline.com For instance, the structure of HSP90 in complex with an indazole derivative has been determined, providing insight into the key interactions necessary for inhibition. tandfonline.com One such derivative, 6-Hydroxy-3-(piperidine-1-carbonyl)-1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide, demonstrates how the indazole scaffold can be elaborated to achieve binding. tandfonline.com Research into the kinetics of drug binding has shown that introducing polar substituents to indazole-based HSP90 inhibitors can slow their on-rates and prolong their residence time on the target, a potentially beneficial attribute for in vivo efficacy. tandfonline.com Although specific inhibitory data for this compound derivatives against HSP90 are not detailed, the established activity of the general indazole scaffold suggests this is a viable area for further investigation.
Table 1: Examples of Indazole Derivatives as HSP90 Inhibitors
| Compound Name | PDB Code | Resolution (Å) | Research Focus |
|---|---|---|---|
| [2-azanyl-6-[4,5-bis(fluoranyl)-2-(4-methylpiperazin-1-yl)sulfonyl-phenyl]quinazolin-4-yl]-(1,3-dihydroisoindol-2-yl)methanone | 5LO0 | - | HSP90 with indazole derivative. mdpi.com |
| 6-Hydroxy-3-(piperidine-1-carbonyl)-1H-indazole-5-carboxylic acid methyl-(4-morpholin-4-yl-phenyl)-amide | 5LNY | 1.88 | Ligand desolvation and drug residence time. tandfonline.com |
Vascular Endothelial Growth Factor Receptor (VEGFR)
The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, are key mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR signaling can starve tumors of their blood supply, making it a validated strategy in cancer treatment.
Several indazole-based compounds have been developed as potent VEGFR inhibitors. Pazopanib, an approved anticancer drug, features an indazole core and functions as a multi-targeted tyrosine kinase inhibitor, with activity against VEGFR. google.com Research has focused on designing novel 1H-indazole derivatives with significant VEGFR-2 kinase inhibitory activity. mdpi.com Studies have shown that modifications to the indazole scaffold can lead to potent inhibitors. For example, indazole–pyrimidine-based derivatives have been synthesized and evaluated, with some compounds showing enhanced activity through the introduction of hydrogen bond-forming groups like sulfonamides. researchgate.net One such sulfonamide derivative exhibited an IC50 value of 34.5 nM against VEGFR-2. researchgate.net While direct evidence for this compound derivatives is not prominent, the proven success of the indazole scaffold in VEGFR inhibition underscores its potential. nih.govmdpi.com
Table 2: VEGFR-2 Inhibitory Activity of Indazole-Pyrimidine Derivatives
| Compound Class | Key Feature | VEGFR-2 IC50 (nM) | Reference |
|---|---|---|---|
| Indazole-pyrimidine | Amide group | 57.9 | researchgate.net |
| Indazole-pyrimidine | Sulfonamide group | 34.5 | researchgate.net |
Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a significant role in cellular functions like smooth muscle contraction, cell migration, and proliferation. rhhz.netgoogle.com Its two isoforms, ROCK I and ROCK II, are implicated in various diseases, and their inhibition is a therapeutic goal for conditions including hypertension and cancer. google.comrhhz.net
The indazole scaffold has been successfully utilized to develop potent ROCK inhibitors. rhhz.net Researchers discovered that N-substituted prolinamido indazoles are effective ROCK I inhibitors. mdpi.comrhhz.net A lead compound, DL0805 (5-Nitro-1H-indazole-3-carbonitrile), showed an IC50 of 6.7 μM. rhhz.net Subsequent optimization led to analogues with significantly improved potency; for example, compound 4b (an N-substituted prolinamido indazole) achieved an IC50 of 0.17 μM. rhhz.net Structure-activity relationship (SAR) studies revealed that derivatives with a β-proline moiety generally exhibit better activity than those with an α-proline moiety. mdpi.comrhhz.net Furthermore, for a series of N-benzyl substituted derivatives, the inhibitory activity was influenced by substituents on the benzyl (B1604629) ring, with the order of potency being CH3 > H > Br > OCH3 > F. researchgate.net This suggests that while a fluoro-substituent is tolerated, it may not be optimal for potency in that specific chemical series.
Table 3: Inhibitory Activity of N-Substituted Prolinamido Indazoles against ROCK I
| Compound | Key Structural Feature | ROCK I IC50 (µM) | Reference |
|---|---|---|---|
| DL0805 | 5-Nitro-1H-indazole-3-carbonitrile | 6.7 | rhhz.net |
| 4a | N-benzyl prolinamido indazole | 0.27 | rhhz.net |
| 4b | N-(4-methylbenzyl) prolinamido indazole | 0.17 | rhhz.net |
c-Jun Amino-Terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, regulating apoptosis, inflammation, and cell differentiation. While JNKs have complex roles in cancer, their inhibition is being explored as a therapeutic strategy in certain contexts, such as inflammatory diseases.
Indazole derivatives have been investigated as inhibitors of the MAPK signaling pathway. One study led to the discovery of an indazole derivative, compound 15 , as a potent inhibitor of Apoptosis signal-regulating kinase 1 (ASK1). Since ASK1 is an upstream activator of the JNK pathway, its inhibition by compound 15 consequently suppresses the phosphorylation of JNK. This mechanistic action demonstrates that the indazole scaffold can effectively modulate the ASK1-p38/JNK signaling cascade, indicating its potential for developing treatments for diseases where this pathway is overactive. A patent also describes 5-substituted indazoles as useful for inhibiting a range of kinases, including JNK1.
Pim Kinases (PIM)
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that regulate cell survival, proliferation, and metabolism. They are overexpressed in various hematological malignancies and solid tumors, making them promising targets for anticancer drugs.
The indazole scaffold has proven to be a highly effective core for developing potent pan-Pim kinase inhibitors. google.comrhhz.net Systematic optimization of a 3-(pyrazin-2-yl)-1H-indazole lead compound resulted in derivatives with exceptional potency. google.com Specifically, compound 82a demonstrated potent inhibition against all three isoforms with IC50 values of 0.4 nM for Pim-1, 1.1 nM for Pim-2, and 0.4 nM for Pim-3. google.commdpi.com Other research has identified 6-azaindazole derivatives with picomolar biochemical potency against the Pim kinases. google.com These findings highlight the suitability of the indazole and azaindazole cores for generating highly potent and selective Pim kinase inhibitors. google.comrhhz.net
Table 4: Pan-Pim Kinase Inhibitory Activity of Indazole Derivative 82a
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| Pim-1 | 0.4 | google.commdpi.com |
| Pim-2 | 1.1 | google.commdpi.com |
Protein Kinase, Membrane-Associated Tyrosine, and Threonine Kinase 1 (PKMYT1)
PKMYT1 is a protein kinase that acts as a negative regulator of the cell cycle by phosphorylating and inhibiting CDK1. In some cancers with specific genetic alterations, such as CCNE1 amplification, cancer cells become dependent on PKMYT1 for survival, creating a therapeutic vulnerability.
Recent patent literature discloses the invention of indazole compounds as inhibitors of PKMYT1. These patents describe novel compounds with a general indazole structure intended for use in treating cancers characterized by, for example, CCNE1 amplification. One patent provides a synthesis route for 4-Bromo-7-fluoro-5-methyl-1H-indazole, a compound structurally related to the subject of this article, as an intermediate for creating PKMYT1 inhibitors. Another patent describes the discovery of RP-6306, an orally bioavailable and selective PKMYT1 inhibitor, which also contains a substituted indazole moiety. This emerging research area strongly supports the potential of the indazole scaffold, including bromo-fluoro substituted variants, in the development of targeted therapies against PKMYT1.
Monopolar Spindle 1 (Mps1) Kinase
Monopolar spindle 1 (Mps1) is a key protein kinase of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Mps1 is overexpressed in many human cancers and is a target of significant interest in oncology.
Research has identified indazole-based compounds as inhibitors of Mps1. A set of indazole derivatives was reported among several classes of selective small-molecule Mps1 inhibitors used to probe the kinase's cellular function. Structural biology studies of Mps1 in complex with indazole-based inhibitors have provided insights into how these compounds bind to the kinase, revealing interactions with the activation loop. This work demonstrates that the indazole scaffold is a valid starting point for the design and optimization of potent and selective Mps1 inhibitors for cancer therapy.
Structure-Activity Relationship (SAR) Studies in Oncology
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For indazole derivatives, SAR studies have provided valuable insights into the structural requirements for potent and selective anticancer activity.
Key determinants in the SAR of indazole derivatives for anticancer activity include the nature and position of substituents on the indazole ring and any appended functionalities. For instance, the substitution pattern on the indazole core can influence the compound's ability to interact with specific biological targets, such as protein kinases. nih.gov
Studies on various indazole derivatives have highlighted the following general SAR trends:
Substitution at the N1 and N2 positions: The nature of the substituent at the N1 or N2 position of the indazole ring can significantly impact activity. For example, in a series of 1H-indazole derivatives, the presence of a piperidine (B6355638) moiety at the N1 position was found to be important for pan-Pim kinase inhibition. nih.gov
Substitution on the benzene (B151609) ring: The type and location of substituents on the benzene portion of the indazole ring are critical. Electron-withdrawing groups, such as fluorine, can enhance the anticancer activity. semanticscholar.org For example, in a series of indazole-3-amine derivatives, a 3,5-difluoro substituent on the benzene ring at the C-5 position resulted in superior anti-proliferative activity against Hep-G2 cells compared to other fluoro-substituted analogs. semanticscholar.org
Functional groups at other positions: The introduction of various functional groups at other positions of the indazole ring can modulate the compound's properties. For instance, the presence of a carboxylic acid group can increase aqueous solubility, which is beneficial for biological applications. Conversely, the addition of a methyl ester can improve cell permeability.
In vitro and In vivo Efficacy Studies
The anticancer potential of indazole derivatives has been evaluated in numerous in vitro and in vivo studies. These studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models.
In vitro studies have shown that indazole derivatives can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For example, a study on methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate demonstrated a dose-dependent increase in apoptosis in K562 human leukemia cells. Another study reported that a series of 1H-indazole-3-amine derivatives exhibited significant antiproliferative activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.govmdpi.com
In vivo studies using animal models, such as xenografts, have further confirmed the antitumor efficacy of indazole derivatives. For instance, some quinazoline (B50416) derivatives, which share structural similarities with indazoles, have shown effective tumor growth suppression in xenograft models with low toxicity. tandfonline.com
The following table summarizes the in vitro anticancer activity of selected indazole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 6o (indazole-piperazine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govmdpi.com |
| Compound 29 (quinazoline derivative) | A549 (Lung Adenocarcinoma) | 4.1 µM | tandfonline.com |
| Compound 29 (quinazoline derivative) | PC-9 (Pulmonary Adenocarcinoma) | 0.5 µM | tandfonline.com |
| Compound 29 (quinazoline derivative) | A431 (Epidermoid Carcinoma) | 2.1 µM | tandfonline.com |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 µM | researchgate.net |
| Compound 8a | PC-3 (Prostate Cancer) | 6.21 µmol/L | sioc-journal.cn |
| Compound 14a | PC-3 (Prostate Cancer) | 6.43 µmol/L | sioc-journal.cn |
Clinical Trial Status of Indazole-Based Anticancer Drugs
The promising preclinical data for indazole derivatives has led to the clinical development and approval of several indazole-based anticancer drugs. mdpi.comresearchgate.net These drugs often function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival. nih.gov
As of recent reports, at least 43 indazole-based therapeutics are either in clinical trials or have been approved for clinical use. nih.govmdpi.com Some notable examples of approved indazole-based anticancer drugs include:
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), used in the treatment of advanced renal cell carcinoma. nih.govresearchgate.net
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases. It is used to treat advanced renal cell carcinoma and soft tissue sarcoma. nih.govnih.govresearchgate.net
Niraparib: An inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. nih.govnih.gov
Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and NTRK, used to treat certain types of solid tumors with specific genetic alterations. nih.govtandfonline.com
Linifanib: A multi-targeted tyrosine kinase inhibitor that has been investigated in clinical trials for various cancers. nih.govnih.gov
The success of these drugs highlights the therapeutic potential of the indazole scaffold in oncology and continues to drive the development of new indazole-based anticancer agents.
Antimicrobial Activity
In addition to their anticancer properties, indazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiprotozoal effects. nih.gov The incorporation of fluorine atoms into the indazole structure can enhance these antimicrobial properties.
Antibacterial Properties
Indazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy can be influenced by the specific substituents on the indazole ring.
For example, a study on novel multi-substituted indazole derivatives found that compounds 5A, 5D, and 5F exhibited excellent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. jmchemsci.com Other derivatives in the same series showed moderate activity against these bacterial strains. jmchemsci.com The mechanism of action for some of these compounds is believed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme. jmchemsci.com
Antifungal Properties
Indazole derivatives have also been investigated for their antifungal potential. researchgate.net Research has shown that certain indazole compounds can effectively inhibit the growth of various fungal pathogens.
For instance, some indazole derivatives have demonstrated significant activity against Candida species, including Candida albicans. The antifungal activity is dependent on the structural features of the indazole derivatives.
Antiprotozoal Activity
Several studies have highlighted the promising antiprotozoal activity of indazole derivatives against various protozoan parasites. researchgate.netmdpi.com These compounds have shown efficacy against parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com
Research has indicated that 2-phenyl-2H-indazole derivatives with electron-withdrawing groups on the 2-phenyl ring exhibit favorable antiprotozoal activity. mdpi.com Furthermore, some 5-nitro-1H-indazole derivatives have shown moderate activity against Trypanosoma cruzi, the parasite that causes Chagas disease. taylorandfrancis.com
Mechanistic Investigations of Antimicrobial Action
The antimicrobial activity of indazole derivatives, including halogenated compounds like this compound, is a subject of ongoing research. The proposed mechanisms often center on the ability of these molecules to interfere with essential cellular processes in microorganisms. Like other indazole derivatives, one potential mechanism of action is the inhibition of key bacterial enzymes that are crucial for survival, such as those involved in the synthesis of the cell wall or in DNA replication. researchgate.net The heterocyclic structure of indazoles allows them to act as scaffolds that can be tailored to bind to specific molecular targets within microbial cells, such as enzymes or receptors, thereby modulating their activity.
Molecular docking studies on various indazole analogues have shown significant inhibitory effects on different biological targets. nih.govresearchgate.net While specific studies on this compound are not extensively detailed in the available literature, the general mechanism for related compounds involves binding to microbial proteins, which can disrupt normal function and lead to cell death. smolecule.com The investigation into how these compounds bind to proteins provides critical insights into their mechanism of action and therapeutic potential. smolecule.com
Role of Halogenated Substituents in Enhanced Effectiveness
The presence and position of halogen substituents on the indazole ring play a crucial role in the antimicrobial potency of these compounds. nih.govresearchgate.net Halogen atoms, such as the bromine at position 5 and the fluorine at position 6 of this compound, can significantly enhance the biological activity. This enhancement is often attributed to several factors. Halogens can increase the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.
Furthermore, halogen atoms can enhance the binding affinity and selectivity of the compound for its molecular targets through the formation of halogen bonds and other non-covalent interactions. Studies on other halogenated heterocyclic compounds have consistently demonstrated the importance of halogenation for anti-staphylococcal and general antibacterial potential. mdpi.com For instance, research on thiosemicarbazide (B42300) derivatives showed that the presence of halophenyl substituents had a beneficial effect on the molecule's biological potential. semanticscholar.org The addition of halogens is a recognized strategy in medicinal chemistry to potentiate the activity of antimicrobial agents. mdpi.com Specifically, the effectiveness of indazole derivatives against microbes like S. epidermidis, P. aeruginosa, E. coli, and C. albicans has been shown to be enhanced by halogenated substituents. nih.govresearchgate.net
Neuroprotective and Neurological Applications
Indazole derivatives have emerged as versatile scaffolds in the development of therapies for neurological and neurodegenerative diseases. nih.govresearchgate.net Their ability to interact with multiple key targets in the central nervous system underscores their therapeutic potential.
Inhibition of Monoamine Oxidases (MAO)
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate the levels of monoamine neurotransmitters in the brain. google.com The inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.netgoogle.com Certain indazole derivatives have been identified as potent inhibitors of MAO. nih.govresearchgate.net Specifically, indazole-5-carboxamides have demonstrated a strong affinity for monoamine oxidases. nih.govresearchgate.net Further research has led to the discovery of 1H-indazole-bearing compounds as potent and selective inhibitors of human MAO-B, which is a significant target in Parkinson's disease therapy. researchgate.net
Table 1: Indazole Derivatives as MAO Inhibitors
| Compound Class | Target | Significance | Citations |
| Indazole-5-carboxamides | Monoamine Oxidases (MAO) | Potential therapeutic options for Parkinson's disease. | nih.gov, researchgate.net |
| 5-substituted-1H-indazoles | Human Monoamine Oxidase B (hMAO-B) | A hybridized strategy led to a potent and selective hMAO-B inhibitor (IC₅₀ = 52 nM). | researchgate.net |
Glycogen Synthase Kinase 3 (GSK3) Inhibition
Glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform, is a key enzyme implicated in the pathophysiology of several diseases, including neurodegenerative disorders, bipolar disorder, and cancer. google.comnih.govnih.gov It plays a significant role in tau protein phosphorylation, a central event in the pathology of Alzheimer's disease. google.com A number of 5-substituted indazole compounds have been developed and shown to have inhibitory activity against GSK-3. google.com The development of selective indazole-based GSK-3 inhibitors is an active area of research, with some compounds showing excellent efficacy in preclinical models of mood disorders. nih.gov The inhibition of GSK-3β by these derivatives can prevent the hyperphosphorylation of tau protein. google.com
Table 2: Indazole-Based GSK-3 Inhibitors
| Compound Type | Target Enzyme | Therapeutic Application | Citations |
| 5-substituted indazoles | Glycogen Synthase Kinase 3 (GSK-3) | Neurodegenerative diseases (e.g., Alzheimer's disease). | google.com |
| 1H-indazole-3-carboxamide derivatives | GSK-3β | Mood disorders. | nih.gov |
| BIO (6-Bromoindirubin-3'-oxime) | GSK-3α/β | Alzheimer's disease, other neurological disorders. | medchemexpress.com, gwu.edu |
Leucine-Rich Repeat Kinase Enzyme 2 (LRRK2) Antagonism
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of late-onset Parkinson's disease. google.com This has made LRRK2 a prime target for the development of disease-modifying therapies. acs.org Indazole-based compounds have been identified as potent LRRK2 antagonists. nih.govresearchgate.net For example, the LRRK2 antagonist MLi-2, which contains an indazole core, has shown remarkable efficacy in preclinical models of neurodegenerative disease. nih.govresearchgate.net The development of potent, selective, and brain-penetrant small molecule inhibitors of LRRK2 is a high priority in the search for viable treatments for Parkinson's disease. acs.org Research has focused on optimizing aminopyrimidine and other indazole-based scaffolds to achieve this goal. acs.orgmdpi.comresearchgate.net
Impact on Tau Phosphorylation in Neurodegenerative Diseases
The hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative diseases, known as tauopathies, including Alzheimer's disease and some forms of Parkinson's disease. google.com The inhibition of kinases responsible for this process is a promising therapeutic strategy. As mentioned, GSK-3β is a primary tau kinase. google.com By inhibiting GSK-3β, indazole derivatives can reduce tau hyperphosphorylation. google.comnih.gov
Experimental studies have demonstrated that GSK-3β inhibition reduces tau phosphorylation and can restore cognitive deficits in animal models. mdpi.com One study found that the indazole derivative 6-amino-1-methyl-indazole (AMI) effectively decreased the expression of phosphorylated tau and the upstream kinase GSK-3β in a cellular model of Parkinson's disease. This indicates that GSK-3β may be the link between the two major pathological processes in Alzheimer's disease: amyloid-beta processing and tau protein hyperphosphorylation, and that its inhibition by compounds like this compound derivatives could have significant therapeutic benefits. google.com
Cholinesterase Inhibitory Activity
Derivatives of the indazole scaffold have been identified as promising inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease.
Research into indazole-based thiadiazole-bearing thiazolidinone hybrids revealed a spectrum of inhibitory activity against both enzymes. nih.gov The inhibitory potency, represented by IC₅₀ values, was found to be significantly influenced by the type, nature, and position of substituent groups on the core aromatic structure. nih.gov In one study, a series of seventeen such derivatives demonstrated BChE inhibition with IC₅₀ values ranging from 0.89 ± 0.12 μM to 27.08 ± 0.19 μM. nih.gov This range was comparable to the standard inhibitor, Donepezil, which had an IC₅₀ value of 1.35 ± 0.37 μM. nih.gov
Furthermore, another study focusing on a series of indazole derivatives identified a specific compound, designated 4q, as a potent and selective inhibitor of butyrylcholinesterase (BChE). austinpublishinggroup.com Molecular docking simulations indicated that this compound binds to BChE through a combination of hydrophobic and polar interactions. austinpublishinggroup.com
Table 1: Cholinesterase Inhibitory Activity of Selected Indazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ Range (µM) | Standard/Reference |
|---|---|---|---|
| Indazole-based thiadiazole derivatives | Butyrylcholinesterase (BuChE) | 0.89 - 27.08 | Donepezil (IC₅₀ = 1.35 µM) |
Data sourced from a study on indazole-based thiadiazole-bearing thiazolidinone hybrids. nih.gov
Blood-Brain Barrier Permeability
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. Several studies have evaluated the potential of indazole derivatives to penetrate the BBB.
In an in vitro model, the selective BChE inhibitor known as compound 4q was found to readily permeate the blood-brain barrier. austinpublishinggroup.com Additionally, a study on N-substituted indazole-5-carboxamides predicted that specific derivatives, namely compounds 13a (NTZ-1441) and 13b (NTZ-1442), could cross the BBB, possessing appropriate drug-like properties for CNS-active drugs. nih.gov This evaluation was part of a broader in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment. nih.gov
Anti-inflammatory Activity
The indazole scaffold is a core component of several compounds with recognized anti-inflammatory properties. google.comwho.int Research has explored various mechanisms through which these derivatives exert their effects, including enzyme inhibition and receptor modulation. The anti-inflammatory drug Benzydamine, for example, is built upon the 1H-indazole scaffold. oapi.int
Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase-2 (COX-2). google.comnih.gov COX-2 is an enzyme that becomes overexpressed under inflammatory conditions. wipo.int
Molecular docking studies have been employed to investigate the interaction between indazole derivatives and the COX-2 enzyme. One such study revealed that derivatives containing difluorophenyl groups exhibited significant binding results with the COX-2 enzyme (PDB code: 3NT1), suggesting a strong interaction with the enzyme's active site that enhances anti-inflammatory potential. google.com Related bromo-indazole compounds, such as 6-bromo-1H-indazole, have also been specifically investigated as selective COX-2 inhibitors. nih.gov The pyrazole (B372694) nucleus, which is structurally related to indazole, is found in the selective COX-2 inhibitor drug Celecoxib, highlighting the potential of this class of heterocycles. wipo.int
Receptor-Mediated Anti-inflammatory Effects
Beyond direct enzyme inhibition, indazole derivatives can exert anti-inflammatory effects by modulating specific cellular receptors. A notable example is the development of indazole ether-based compounds as potent, nonsteroidal, selective glucocorticoid receptor modulators (SGRMs). oapi.int These SGRMs were designed for the treatment of airway inflammation, with one candidate demonstrating potent inhibition of Sephadex-induced lung edema in a mouse model. oapi.int
Additionally, indazole derivatives have been designed as modulators of cannabinoid receptors (CB receptors), which are known to play a role in inflammatory processes. google.comwipo.int The development of indazole-based cannabinoid receptor partial agonists suggests a potential therapeutic pathway for treating disorders with an inflammatory component. wipo.int
Other Therapeutic Applications
The structural versatility of the indazole nucleus has led to its exploration in a wide range of therapeutic areas beyond those previously discussed. google.com
Anti-obesity Applications
Indazole derivatives have been investigated for their potential in treating obesity and metabolic disorders through various mechanisms. nih.govnih.gov One approach involves the inhibition of hormone-sensitive lipase (B570770) (HSL), an enzyme involved in metabolic processes; a patent describes indazole derivatives specifically for this purpose. google.com
Another strategy focuses on the melanin-concentrating hormone (MCH) system, which is involved in regulating energy balance. An orally efficacious melanin-concentrating hormone receptor 1 (MCHR1) antagonist based on an indazole structure has been identified for the treatment of obesity. austinpublishinggroup.com Furthermore, research into indazole derivatives as modulators of the cannabinoid system has shown their potential utility in treating eating disorders and obesity. google.com
Antiemetic Activity
Indazole derivatives have been explored for their potential as antiemetic agents. For instance, some indazole-containing compounds act as serotonin (B10506) 5-HT3 receptor antagonists, a mechanism central to the action of several antiemetic drugs. taylorandfrancis.comresearchgate.net Granisetron, a well-known antiemetic, features an indazole core, highlighting the potential of this scaffold in managing nausea and vomiting. researchgate.netresearchgate.net A patent for a related indazole derivative has claimed excellent antiemetic effects based on its potent antagonism of both serotonin S3 and dopamine (B1211576) D2 receptors. google.com However, specific studies detailing the antiemetic activity of this compound derivatives are not extensively documented in publicly available literature.
Anticonvulsant Activity
The therapeutic potential of indazole derivatives extends to the central nervous system, with some compounds exhibiting anticonvulsant properties. researchgate.net The general class of indazole-containing molecules has been investigated for its utility in controlling seizures. arjonline.org While the core indazole structure is associated with this activity, specific research detailing the anticonvulsant effects of derivatives of this compound is limited.
Anti-asthmatic Activity
HIV Protease Inhibition
The indazole moiety has been recognized as a valuable component in the design of HIV protease inhibitors. fluoromart.comresearchgate.net The structural features of indazoles allow them to fit into the active site of the HIV protease enzyme, thereby inhibiting its function and disrupting the viral life cycle. fluoromart.com Although the general class of indazoles has shown promise in this area, specific research and data on the HIV protease inhibitory activity of this compound derivatives are not extensively reported. nih.govresearchgate.net
Antihypertensive Activity
Derivatives of the indazole scaffold have been associated with cardiovascular effects, including antihypertensive activity. rsc.org Some indazole compounds are known to have a vasodilatory effect, which can contribute to lowering blood pressure. google.com For example, the indole (B1671886) alkaloid reserpine, which shares some structural similarities in its heterocyclic nature, is used in the treatment of high blood pressure. rsc.org However, specific studies focusing on the antihypertensive properties of this compound derivatives are not widely documented.
Antithrombotic Activity
The potential for indazole derivatives to influence blood coagulation has also been a subject of interest. Some fused thiophene (B33073) derivatives incorporating an indazole moiety have been reported to possess antithrombotic activity. dntb.gov.ua This suggests that the indazole scaffold can be a component of molecules designed to prevent or treat thrombosis. Specific research on the antithrombotic effects of this compound derivatives is an area for potential future investigation.
Analgesic Activity
Indazole derivatives have been recognized for their analgesic properties, making them candidates for pain management. researchgate.netchemenu.com The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole structure, exhibits analgesic effects. taylorandfrancis.com This highlights the potential of the indazole core in developing new pain-relieving medications. While the general class of indazoles is known for this activity, specific data on the analgesic potential of this compound derivatives is not extensively detailed in the current literature.
TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a crucial player in the detection of noxious stimuli such as heat, acid, and capsaicin. researchgate.netresearchgate.net Its activation is linked to chronic inflammatory pain and peripheral neuropathy, making it a significant target for the development of novel analgesics. researchgate.netunife.it Antagonism of the TRPV1 receptor is a promising therapeutic strategy for managing these pain conditions. researchgate.net Research into indazole derivatives has led to the discovery of potent TRPV1 antagonists. researchgate.net
One notable example emerging from structure-activity relationship (SAR) studies of indazole-based compounds is the identification of ABT-116 . researchgate.net The synthesis and biological evaluation of a series of indazole TRPV1 antagonists demonstrated that compounds derived from this scaffold possess potent in vitro and in vivo activity. researchgate.net These studies highlighted the favorable physicochemical and pharmacokinetic properties of certain derivatives, positioning them as candidates for clinical development in pain management. researchgate.net While the direct precursor for ABT-116 was not specified as this compound, the broader success of the indazole core underscores its importance in designing TRPV1 antagonists. The development of such compounds represents a significant effort in the search for new pain therapies. unife.itresearchgate.net
Table 1: Research Findings on Indazole-Based TRPV1 Antagonists
| Compound Class | Key Findings | Research Focus | Reference |
| Indazole Derivatives | Led to the discovery of ABT-116 , a potent TRPV1 antagonist with suitable properties for clinical development for pain management. | Synthesis and Structure-Activity Relationship (SAR) | researchgate.net |
| General TRPV1 Antagonists | TRPV1 antagonism is a promising approach for treating chronic pain, migraine, and gastrointestinal disorders. | Pharmacological and functional characterization | researchgate.net |
Sodium Channel Modulation (e.g., NaV1.7)
Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the generation and conduction of pain signals in the peripheral nervous system. google.comresearchgate.net Genetic evidence in humans has validated NaV1.7 as a key target for pain therapeutics; individuals with non-functional NaV1.7 channels are insensitive to pain. researchgate.net Consequently, the development of selective NaV1.7 inhibitors is a major goal in pain research. google.com
The this compound scaffold serves as a crucial starting material in the synthesis of potent and selective NaV1.7 inhibitors. google.com A patent for N-substituted indazole sulfonamide compounds describes their utility as NaV1.7 inhibitors for treating pain. The synthesis process explicitly details the use of this compound as a key intermediate in preparing these active molecules. google.com These novel compounds are designed to block the NaV1.7 ion channel, which is prominently found in peripheral and sympathetic neurons, and are intended for the treatment of neuropathic pain disorders. google.com
Further research has identified 3-aryl indole and indazole derivatives as potent and selective NaV1.7 inhibitors. researchgate.net Optimization of these series led to compounds with robust efficacy in preclinical models of inflammatory and neuropathic pain. researchgate.net For instance, compound 29 from this series demonstrated efficacy in the mouse formalin assay and reduced thermal hyperalgesia and cold allodynia in other pain models. researchgate.net This highlights the potential of the indazole core structure in developing effective, orally bioavailable non-opioid analgesics. researchgate.net
Table 2: Research Findings on Indazole-Based NaV1.7 Modulators
| Compound Series | Starting Material/Core | Key Findings | Therapeutic Application | Reference |
| N-substituted indazole sulfonamides | This compound | Novel compounds show selective activity as NaV1.7 inhibitors. | Treatment of neuropathic pain disorders. | google.com |
| 3-Aryl indazole derivatives | Indazole core | Identification of potent and selective NaV1.7 inhibitors (e.g., Compound 29 ) with efficacy in inflammatory and neuropathic pain models. | Pain management. | researchgate.net |
Computational and Theoretical Studies
Molecular Docking Simulations of 5-Bromo-6-fluoro-1H-indazole Derivatives
While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is widely applied to the broader family of halogenated indazoles. These simulations place the indazole derivative (the ligand) into the binding site of a target protein to predict its preferred orientation and binding affinity. The indazole scaffold is recognized for its structural similarity to the adenine (B156593) ring of ATP, making it a promising candidate for interacting with kinase binding pockets.
Molecular docking simulations of related brominated indazole derivatives have identified several key types of interactions that contribute to stable ligand-protein complexes. researchgate.net The unique structural features of the this compound core, such as the bromine and fluorine atoms and the pyrazole (B372694) ring, play distinct roles in these interactions.
Halogen Bonding : The bromine atom at the C5 position is a significant contributor to binding affinity, capable of forming halogen bonds with electron-donating atoms like oxygen in the protein's backbone or side chains. This interaction helps to anchor the ligand within the ATP-binding pockets of kinases.
Hydrogen Bonding : The N-H group of the indazole ring is a crucial hydrogen bond donor, while the nitrogen atom at the N2 position can act as a hydrogen bond acceptor. The fluorine atom at the C6 position also enhances the molecule's ability to act as a hydrogen-bond acceptor.
π-π Stacking : The planar, aromatic indazole ring system facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the protein's active site.
Hydrophobic Interactions : The bicyclic core of the indazole provides a hydrophobic surface that can engage with nonpolar pockets within the target protein.
Table 1: Potential Ligand-Protein Interactions for the this compound Scaffold
| Interaction Type | Structural Feature Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Halogen Bonding | C5-Bromine | Oxygen-containing residues (e.g., Asp, Glu, Ser) |
| Hydrogen Bonding | N1-H (donor), N2 (acceptor), C6-Fluorine (acceptor) | Ser, Thr, Gln, Asn, His |
| π-π Stacking | Indazole aromatic rings | Phe, Tyr, Trp |
| Hydrophobic Interactions | Benzene (B151609) and pyrazole rings | Ala, Val, Leu, Ile, Met |
Docking simulations provide a "docking score," a numerical value that estimates the binding affinity between the ligand and its target. These scores are often correlated with experimental inhibitory concentrations (IC₅₀) to predict a compound's potency. For instance, studies on related indazole inhibitors have shown that favorable docking scores correlate with potent inhibition of key enzymes like cyclooxygenase-2 (COX-2), various kinases, and α-glucosidase. researchgate.net
By docking the same ligand against different protein targets (e.g., various kinase isoforms), researchers can predict its selectivity. Derivatives that show a significantly better docking score for one target over others are predicted to be more selective, which is a critical characteristic for reducing off-target effects. The presence of both bromine and fluorine on the indazole scaffold can enhance binding affinity and selectivity toward specific molecular targets.
Ligand-Protein Interactions and Binding Modes
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that relate the chemical structure of a compound to its biological activity. For indazole-based inhibitors, QSAR models have successfully quantified the impact of different substituents on their function.
A notable QSAR model developed for a series of 45 indazole-based Protein Kinase A (PKA) inhibitors demonstrated a strong correlation (R² = 0.78). This model highlighted the critical role of the bromine substituent in enhancing hydrophobicity, a key factor for improving membrane permeability and, consequently, biological activity. Such models can be applied to predict the activity of new derivatives of this compound by calculating molecular descriptors like LogP (lipophilicity), polar surface area, and hydrogen bond donor/acceptor counts.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. For the closely related 5,6-difluoro-1H-indazole, pharmacophore models have identified the fluorine atoms as critical hydrogen-bond acceptors and have mapped out the key hydrophobic regions required for binding.
Once a pharmacophore model is established, it can be used for virtual screening of large chemical libraries to identify other molecules that match the required spatial arrangement of features. This approach allows for the rapid identification of novel scaffolds or derivatives that are likely to be active against the target of interest.
Drug Repurposing and Scaffold Hopping Approaches
Scaffold hopping is a drug design strategy that aims to identify novel molecular backbones (scaffolds) that can maintain the biological activity of a known active compound. This is often done to discover compounds with improved properties, such as better oral bioavailability or novel intellectual property. acs.org
The indazole core is a versatile scaffold used in such strategies. Research has shown that shuffling or inserting nitrogen atoms into an indole (B1671886) core to create an indazole or azaindole scaffold can lead to new anticancer agents with significantly improved oral bioavailability. acs.org In another example, scaffold hopping was used to design novel herbicidal molecules based on an indazole core, starting from building blocks like 5-bromo-1H-indazole. mdpi.com These studies underscore the value of the this compound scaffold as a foundation for developing new chemical entities through bioisosteric replacement and scaffold modification.
Advanced Spectroscopic Analysis of 5 Bromo 6 Fluoro 1h Indazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For fluorinated indazoles, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, offer detailed insights into the electronic environment of each nucleus.
The ¹H NMR spectrum of an indazole derivative provides crucial information about the substitution pattern on the aromatic rings. Aromatic protons in indazole derivatives typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm, confirming the aromatic character of the molecule. For substituted indazoles, the chemical shifts and coupling constants of the remaining protons are indicative of the positions of the substituents. For instance, in a related compound, 6-bromo-3-iodo-1H-indazole, the N-H proton appears as a singlet at a significantly downfield chemical shift of δ 13.62 ppm in DMSO-d₆, which is characteristic of the acidic proton of the indazole ring. The specific chemical shifts and splitting patterns for the aromatic protons of 5-Bromo-6-fluoro-1H-indazole would be dependent on the electronic effects of the bromine and fluorine substituents.
Table 1: Representative ¹H NMR Data for Substituted Indazoles
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 6-Bromo-3-iodo-1H-indazole | DMSO-d₆ | NH | 13.62 (s) |
| Indazole Schiff bases researchgate.net | Not Specified | Aromatic | Not Specified |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In substituted indazoles, the chemical shifts of the carbon atoms are influenced by the electron-donating or electron-withdrawing nature of the substituents. For example, in methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate, the carbonyl carbon of the ester group appears around 165–170 ppm. The aromatic carbons would exhibit signals in the typical aromatic region, with their precise chemical shifts influenced by the bromine and fluorine atoms.
Table 2: Representative ¹³C NMR Data for a Substituted Indazole
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
|---|
¹H NMR Spectral Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern in the mass spectrum, further aiding in its identification. While specific HRMS data for this compound was not found, it is a standard technique for the characterization of such compounds. researchgate.net
Table 3: Molecular Information for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrFN₂ synblock.commolport.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H aromatic stretching, C=C aromatic stretching, and the C-F and C-Br bonds. For a related compound, methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate, characteristic IR bands include those for the C=O group (1720 cm⁻¹), C-Br (550–600 cm⁻¹), and C-Cl (700–750 cm⁻¹).
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200-3500 |
| C-H Aromatic Stretch | 3000-3100 |
| C=C Aromatic Stretch | 1450-1600 |
| C-F Stretch | 1000-1400 |
Note: This table represents expected ranges and may vary based on the specific molecular environment.
X-ray Crystallography for Structural Elucidation and Binding Mode Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. iucr.org For fluorinated indazoles, X-ray crystallography has revealed unique supramolecular arrangements, including the formation of helical structures. In the crystal structures of other indazole derivatives, N–H···N hydrogen bonds are consistently observed, leading to the formation of dimers or catemers (chain-like structures). csic.es Analysis of the crystal structure of a derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, showed that the fused pyrazole (B372694) and benzene (B151609) rings are nearly co-planar. iucr.org Such studies are crucial for understanding how these molecules pack in the solid state and can provide insights into their potential interactions with biological targets. smolecule.com
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-Bromo-3-iodo-1H-indazole |
| Indazole Schiff bases |
| 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone |
| Methyl 5-bromo-6-chloro-1H-indazole-3-carboxylate |
Future Directions and Research Gaps
Exploration of Novel Synthetic Routes to Access Undiscovered Derivatives
The foundation of drug discovery lies in the ability to generate a diverse array of chemical structures. For 5-Bromo-6-fluoro-1H-indazole, future research should prioritize the development of innovative and efficient synthetic methodologies. While existing patents outline several synthetic transformations of this compound, there remains a vast, unexplored chemical space. google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogle.com
Key areas for exploration include:
C-H Activation: Direct functionalization of the indazole core through C-H activation could provide more atom-economical and environmentally friendly routes to novel derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Utilizing microreactor technology could enable safer and more scalable synthesis of key intermediates and final compounds, particularly for reactions that are hazardous or difficult to control in batch processes.
Photoredox Catalysis: This powerful synthetic tool can facilitate novel bond formations under mild conditions, opening up avenues to previously inaccessible molecular architectures based on the this compound scaffold.
Multi-component Reactions: Designing one-pot, multi-component reactions can significantly increase synthetic efficiency, allowing for the rapid generation of compound libraries for high-throughput screening.
Development of More Selective and Potent Biological Agents
While derivatives of this compound have shown activity against various biological targets, enhancing their selectivity and potency is a critical next step. For instance, derivatives have been investigated for their roles as protein kinase inhibitors, including those targeting AKT, and as modulators of voltage-gated sodium channels like NaV1.7. googleapis.comgoogle.comgoogleapis.com The development of agents with high target specificity is crucial to minimize off-target effects.
Future research should focus on:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to understand the binding interactions of current derivatives can guide the rational design of new analogs with improved affinity and selectivity.
Fragment-Based Screening: Identifying small molecular fragments that bind to the target of interest and then growing or linking them can lead to the development of highly potent and selective inhibitors.
Targeting Allosteric Sites: Exploring allosteric modulation of target proteins can offer a path to greater selectivity compared to traditional active site inhibitors.
In-depth Mechanistic Studies of Biological Activities
A thorough understanding of how a drug candidate exerts its therapeutic effect is paramount for its successful development. For derivatives of this compound, in-depth mechanistic studies are needed to elucidate their precise modes of action. While some compounds have been identified as GLP-1 receptor agonists or PARP inhibitors, the detailed molecular interactions and downstream signaling pathways often require further investigation. google.comgoogleapis.comgoogle.com
Key research questions to address include:
What are the specific binding kinetics and thermodynamics of these compounds with their biological targets?
How do these compounds modulate cellular signaling pathways to produce their biological effects?
Combination Therapies Involving this compound Derivatives
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal therapeutic outcomes. Investigating the potential of this compound derivatives in combination with existing drugs could unlock synergistic effects and overcome drug resistance. For example, PARP inhibitors derived from this scaffold could be combined with DNA-damaging agents or other targeted therapies. google.com Similarly, compounds targeting protein kinases could be used in conjunction with immunotherapy. google.comgoogleapis.com
Future studies should aim to:
Identify rational combination partners based on a mechanistic understanding of the disease and the drug's mode of action.
Evaluate the efficacy and potential for synergistic interactions of combination therapies in preclinical models.
Assess the impact of combination therapies on the development of drug resistance.
Clinical Translation and Drug Development Pipeline
The ultimate goal of medicinal chemistry research is the development of new medicines that can improve human health. While many derivatives of this compound are described in the patent literature, information regarding their progression through the drug development pipeline and into clinical trials is limited. google.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogle.com
To facilitate clinical translation, future efforts should include:
Preclinical Development: Rigorous preclinical evaluation of promising candidates, including ADME (absorption, distribution, metabolism, and excretion) and toxicology studies, is essential.
Biomarker Identification: Identifying biomarkers that can predict patient response or monitor treatment efficacy will be crucial for the design of successful clinical trials.
Clinical Trial Design: Well-designed Phase I, II, and III clinical trials are necessary to establish the safety and efficacy of new drug candidates in humans.
Addressing Challenges in Drug Discovery and Development
The path from a promising lead compound to a marketed drug is fraught with challenges. For derivatives of this compound, these may include issues related to solubility, metabolic stability, and potential for toxicity.
Future research should proactively address these challenges by:
Optimizing Physicochemical Properties: Employing medicinal chemistry strategies to improve the drug-like properties of lead compounds.
Metabolic Profiling: Early identification of metabolic liabilities can guide the design of more stable analogs.
Predictive Toxicology: Utilizing in silico and in vitro models to predict potential toxicities can help to de-risk drug candidates early in the development process.
Patent Landscape Analysis and Emerging Trends
A comprehensive analysis of the patent landscape surrounding this compound reveals a significant focus on its use as a scaffold for kinase inhibitors, particularly for targets involved in cancer and inflammatory diseases. google.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.com There is also a notable trend towards its incorporation into molecules targeting G-protein coupled receptors and ion channels. google.comgoogleapis.comgoogle.com
Emerging trends suggest a growing interest in:
Targeted Protein Degradation: The use of this scaffold in the design of PROTACs (Proteolysis Targeting Chimeras) and other protein degraders is an area of increasing interest.
Covalent Inhibition: The development of covalent inhibitors that form a permanent bond with their target can lead to enhanced potency and duration of action.
CNS-Penetrant Molecules: Exploring the potential of this compound derivatives for the treatment of central nervous system disorders represents a promising new frontier.
Q & A
Basic Research Question
- Solubility : Use DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) to ≤0.1% DMSO for cell assays .
- Storage : -20°C under argon to prevent hydrolysis (degradation <5% over 6 months) .
Can computational models predict reaction pathways for derivatizing this compound?
Advanced Research Question
Retrosynthetic AI tools (e.g., Reaxys-based pipelines) propose feasible routes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
